2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate
Description
This compound features a benzofuran core substituted at position 3 with a 2-methoxyethyl ester, at position 2 with a methyl group, and at position 5 with a methoxy-linked 5-(methoxycarbonyl)furan-2-yl moiety. Its structural complexity arises from the dual ester functionalities (methoxyethyl and methoxycarbonyl) and the fused aromatic systems. The benzofuran scaffold is known for pharmacological relevance, including antimicrobial and antitumor activities, as noted in benzofuran derivatives ().
Properties
IUPAC Name |
2-methoxyethyl 5-[(5-methoxycarbonylfuran-2-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-12-18(20(22)25-9-8-23-2)15-10-13(4-6-16(15)27-12)26-11-14-5-7-17(28-14)19(21)24-3/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINHLHJYJFOLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.4 g/mol. The structure features a benzofuran core substituted with methoxy and furan moieties, which are known to influence biological activity significantly.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of anticancer properties. Various studies have explored its effects on different cancer cell lines, utilizing assays to evaluate cell viability and proliferation inhibition.
Anticancer Activity
- Cell Line Studies :
- In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined using MTT assays. For instance, derivatives with specific substitutions showed enhanced potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
- Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions may inhibit signaling pathways critical for tumor growth and metastasis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Detailed Research Findings
-
Structure-Activity Relationship (SAR) :
- The presence of methoxy groups at various positions on the benzofuran ring significantly influences biological activity. Compounds with methoxy substitutions at C-6 exhibited higher potency than those without such modifications. This suggests that specific functional groups can enhance interaction with biological targets .
-
In Vivo Studies :
- While most studies are focused on in vitro analyses, preliminary in vivo studies indicate potential efficacy in animal models, warranting further investigation into pharmacokinetics and toxicity profiles.
- Comparative Analysis :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of benzofuran compounds exhibit anti-inflammatory, analgesic, and anticancer properties.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzofuran derivatives, including those similar to 2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate. The results demonstrated promising cytotoxic activity against several cancer cell lines, suggesting further exploration for drug development .
Agrochemical Applications
Due to its furan moiety, this compound may serve as an active ingredient in agrochemicals. Compounds containing furan rings have been shown to possess herbicidal and insecticidal properties.
Research Insight : A study on furan-based agrochemicals indicated that modifications on the furan ring could enhance bioactivity against specific pests while minimizing environmental impact . The structural attributes of this compound make it a candidate for similar applications.
Material Science
The compound's unique structure allows for potential applications in the development of new materials, particularly in polymer chemistry. Its ability to form stable bonds can be utilized in creating advanced polymers with desirable properties.
Experimental Findings : Research has shown that incorporating benzofuran derivatives into polymer matrices can improve thermal stability and mechanical properties . This suggests that this compound could be explored for use in high-performance materials.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic activity against cancer cells |
| Agrochemicals | Herbicides, insecticides | Enhanced bioactivity observed |
| Material Science | Polymer additives | Improved thermal stability and strength |
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound contains two ester moieties:
-
The 2-methoxyethyl carboxylate at position 3 of the benzofuran ring.
-
The 5-(methoxycarbonyl)furan-2-ylmethoxy substituent.
Reactivity:
-
Basic Hydrolysis (Saponification):
Both esters undergo hydrolysis under alkaline conditions (e.g., NaOH, KOH) to form carboxylate salts. For example, the methoxycarbonyl group on the furan ring (analogous to ) can hydrolyze to a carboxylic acid.Conditions: Aqueous NaOH (1–2 M), reflux, 4–6 hours.
-
Acidic Hydrolysis:
Acidic conditions (e.g., H₂SO₄, HCl) yield carboxylic acids directly. The 2-methoxyethyl ester may hydrolyze faster due to steric accessibility compared to the furan-linked ester.
Example from Literature:
Similar esters in (e.g., DPJQVOSAYMBAJU-UHFFFAOYSA-N) show hydrolysis under basic conditions to generate bioactive metabolites.
Nucleophilic Substitution at Methoxy Groups
The methoxyethyl and methoxycarbonyl groups are potential sites for nucleophilic substitution.
Reactivity:
-
Demethylation:
Strong nucleophiles (e.g., BBr₃, HI) cleave methoxy groups to hydroxyls. For example:Conditions: Anhydrous BBr₃ in CH₂Cl₂, 0°C to room temperature.
Example from Literature:
Demethylation of methoxy-substituted benzofurans is reported in (e.g., VGLAKBPROWKMNV-UHFFFAOYSA-N) to enhance solubility.
Electrophilic Aromatic Substitution
The benzofuran and furan rings are electron-rich and susceptible to electrophilic attack.
Reactivity:
-
Nitration:
Nitration at the 5-position of the benzofuran ring (meta to the ester group) is plausible.Conditions: Concentrated HNO₃/H₂SO₄, 0–5°C.
-
Halogenation:
Bromination or chlorination may occur at the 2-methylbenzofuran core (para to the methyl group).
Example from Literature:
Halogenation of benzofuran derivatives (e.g., DQUOBWCEDGGSKR-UHFFFAOYSA-N in ) is used to modify pharmacokinetic properties.
Oxidation Reactions
The 2-methyl group on the benzofuran ring can undergo oxidation.
Reactivity:
-
Oxidation to Carboxylic Acid:
Strong oxidizers (e.g., KMnO₄, CrO₃) convert the methyl group to a carboxyl group.Conditions: KMnO₄ in acidic aqueous solution, reflux.
Example from Literature:
Oxidation of 2-methylbenzofuran derivatives is described in (PubChem CID 4639349).
Cross-Coupling Reactions
The furan and benzofuran rings may participate in transition-metal-catalyzed couplings.
Reactivity:
-
Suzuki-Miyaura Coupling:
If halogenated derivatives are synthesized (e.g., via bromination), aryl boronic acids could be coupled at the halogen site.
Example from Literature:
Coupling reactions for benzofuran analogs (e.g., MLLBWJNVZMWGMO-UHFFFAOYSA-N in ) are used to introduce aryl groups.
Thermal Degradation
The compound may decompose under high temperatures, particularly at ester linkages.
Reactivity:
-
Decarboxylation:
Heating above 200°C may cause loss of CO₂ from carboxylate intermediates.
Example from Literature:
Thermal stability data for related esters in (CAS 6750-85-2) suggest decomposition thresholds.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Carboxylate Derivatives
Substituent Variations at Position 5
- Ethyl 5-{2-[2-(4-Methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate (): Position 5 has a hydrazine-linked oxoethoxy group with a 4-methylbenzoyl moiety. The phenyl group at position 2 increases lipophilicity compared to the methyl group in the target compound.
2-Methoxyethyl 5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ():
Methyl 5-[(3,4-Dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ():
Substituent Variations at Position 3 (Ester Group)
Functional Group Comparisons
- Halogenated Derivatives (): Halogens (e.g., Cl, Br) improve binding affinity but increase metabolic stability risks.
Structural and Pharmacological Implications
Physicochemical Properties
- Solubility : The methoxyethyl ester in the target compound likely improves aqueous solubility compared to ethyl or methyl esters (e.g., ).
- Stability : The absence of hydrolytically sensitive groups (e.g., hydrazine in ) may enhance stability under physiological conditions.
Pharmacokinetics
- Bioavailability : The furan-2-ylmethoxy group may facilitate passive diffusion through membranes, while the benzofuran core supports target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
